molecular formula C24H22N2O5 B6500722 N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide CAS No. 954686-49-8

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B6500722
CAS No.: 954686-49-8
M. Wt: 418.4 g/mol
InChI Key: LFHKEQOVIYKJSS-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in organic chemistry, including a 1,3-benzodioxol-5-yl group , a pyrrolidinone group, and a naphthalen-2-yloxy group. These groups are common in many organic compounds and can confer a variety of properties depending on their arrangement and the presence of other functional groups.


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. The 1,3-benzodioxol-5-yl group, for example, is a common motif in methylenedioxyphenethylamine (MDxx) compounds, which are known for their psychoactive effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Compounds containing a 1,3-benzodioxol-5-yl group, for example, can have psychoactive effects and may pose risks if ingested .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(14-29-20-7-5-17-3-1-2-4-18(17)10-20)25-12-16-9-24(28)26(13-16)19-6-8-21-22(11-19)31-15-30-21/h1-8,10-11,16H,9,12-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHKEQOVIYKJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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